Methyl isothiocyanate
Overview
Description
Methyl isothiocyanate is an organosulfur compound with the chemical formula CH₃N=C=S. It is a colorless solid with a pungent odor and is known for its lachrymatory properties, meaning it can cause tearing. This compound is significant in various industrial applications, particularly as a precursor to bioactive compounds .
Mechanism of Action
- Antimicrobial Activity : MITC exhibits antimicrobial properties. It is derived from enzymatic hydrolysis of glucosinolates (GLs), which are abundant in plants of the botanical order Brassicales .
- Antioxidant Activity : MITC activates multiple antioxidant proteins, including NQO1, GST, and heme oxygenase, contributing to its antioxidant effects .
- Anti-Inflammatory Effect : MITC inhibits NF-κB p65 nuclear translocation and reduces expression of inflammatory cytokines (TNFα, IL-1β, and iNOS) .
- MITC affects genes involved in chitin synthesis and detoxification enzymes, disrupting cellular homeostasis. However, some pathogens (e.g., Fusarium solani ) protect themselves by upregulating energy synthesis genes .
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Methyl isothiocyanate plays a significant role in biochemical reactions, particularly in its interactions with nucleophiles. It reacts with amines to form methyl thioureas, a reaction that is characteristic of isothiocyanates . This compound also interacts with enzymes such as myrosinase, which catalyzes the hydrolysis of glucosinolates to produce isothiocyanates, including this compound . These interactions are crucial for its biological activity and its use in various applications.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by inducing oxidative stress and apoptosis. This compound has been shown to affect cell signaling pathways, including the activation of caspases, which are involved in the apoptotic process . Additionally, it can alter gene expression and cellular metabolism, leading to changes in cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to and modify proteins and enzymes. It acts as an electrophile, reacting with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation . This compound can also induce changes in gene expression by modifying transcription factors and other regulatory proteins, thereby affecting cellular responses to stress and damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard conditions but can degrade over time, especially in the presence of water and other reactive substances . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause sustained cellular damage and affect cellular function over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can induce mild oxidative stress and cellular responses, while at higher doses, it can cause significant toxicity and adverse effects . Studies have shown that there is a threshold effect, where the impact of this compound becomes more pronounced at higher concentrations, leading to increased cellular damage and toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including its formation from glucosinolates through the action of myrosinase . It can also be metabolized by various enzymes in the body, leading to the formation of thioureas and other metabolites . These metabolic pathways are essential for its biological activity and its role in various biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . These interactions are crucial for its biological effects and its use in various applications.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function can be influenced by its subcellular localization, with different effects observed depending on its distribution within the cell . Targeting signals and post-translational modifications can direct this compound to specific organelles, affecting its biological activity and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl isothiocyanate can be synthesized through several methods:
- One common method involves the thermal rearrangement of methyl thiocyanate. The reaction is as follows:
Thermal Rearrangement: CH3S-C≡N→CH3N=C=S
Reaction with Methylamine: Another method involves the reaction of methylamine with carbon disulfide, followed by oxidation of the resulting dithiocarbamate with hydrogen peroxide.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes mentioned above. The annual production was estimated to be around 4,000 tonnes in 1993 .
Chemical Reactions Analysis
Types of Reactions: Methyl isothiocyanate undergoes various chemical reactions, including:
- It reacts with amines to form methyl thioureas:
Substitution Reactions: CH3NCS+R2NH→R2NC(S)NHCH3
Addition Reactions: Other nucleophiles can add to the isothiocyanate group similarly.
Common Reagents and Conditions:
Amines: Used in substitution reactions to form thioureas.
Nucleophiles: Various nucleophiles can react with this compound under mild conditions.
Major Products:
Methyl Thioureas: Formed from the reaction with amines.
Heterocyclic Compounds: this compound is a building block for the synthesis of 1,3,4-thiadiazoles, which are used as herbicides.
Scientific Research Applications
Methyl isothiocyanate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Biology: It is involved in the enzymatic degradation of glucocapparin, a glucoside found in capers.
Medicine: this compound is used in the synthesis of pharmaceuticals such as Zantac and Tagamet.
Industry: It is used as a soil fumigant in agriculture to protect against fungi and nematodes.
Comparison with Similar Compounds
Methyl Isocyanate: Similar in structure but with different reactivity and applications.
Methyl Thiocyanate: An isomer of methyl isothiocyanate with different chemical properties.
Uniqueness: this compound is unique due to its high reactivity with nucleophiles and its significant industrial applications, particularly in the synthesis of bioactive compounds and as a soil fumigant .
Properties
IUPAC Name |
methylimino(sulfanylidene)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NS/c1-3-2-4/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDSHSYDSCRFAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NS | |
Record name | METHYL ISOTHIOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3947 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027204 | |
Record name | Methyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl isothiocyanate appears as a colorless liquid with a sharp odor. Lethal by inhalation of even small quantities of vapor. Does not have odor warning characteristics at low concentrations. Do not rely on the sense of smell to warn about the presence of vapors. Denser than water. May cause tearing and irritate the eyes, skin, nose and throat., Colorless crystals that sublime at room temperature; mp = 36 deg C; [HSDB] Pale yellow low melting solid with an acrid odor; mp = 30-34 deg C; [Alfa Aesar MSDS], Solid, Colourless to tan liquid; Pungent, penetrating mustard-like odour | |
Record name | METHYL ISOTHIOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3947 | |
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Record name | Methyl isothiocyanate | |
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Record name | Methyl isothiocyanate | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Methyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1862/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
246 °F at 760 mmHg (EPA, 1998), 119 °C, 117.00 to 118.00 °C. @ 760.00 mm Hg | |
Record name | METHYL ISOTHIOCYANATE | |
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Record name | METHYL ISOTHIOCYANATE | |
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Record name | Methyl isothiocyanate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034106 | |
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Flash Point |
20 °F, 95 °F (35 °C) (closed cup). /MITC-Fume/ | |
Record name | Methyl isothiocyanate | |
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Record name | METHYL ISOTHIOCYANATE | |
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Solubility |
Readily soluble in common organic solvents, such as ethanol, methanol, acetone, cyclohexanone, dichloromethane, chloroform, carbon tetrachloride, benzene, xylene, petroleum ether, and mineral oils., Very soluble in ethyl ether, In water, 7.6X10+3 mg/L at 25 °C, 7.6 mg/mL at 20 °C, Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |
Record name | METHYL ISOTHIOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6396 | |
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Record name | Methyl isothiocyanate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034106 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Methyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1862/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.069 at 98.6 °F (EPA, 1998) - Denser than water; will sink, 1.0691 at 37 °C/4 °C, 0.938-0.942 | |
Record name | METHYL ISOTHIOCYANATE | |
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Record name | METHYL ISOTHIOCYANATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6396 | |
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Record name | Methyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1862/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
2.53 (Air = 1) | |
Record name | METHYL ISOTHIOCYANATE | |
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Vapor Pressure |
39.29 mmHg (USCG, 1999), 3.54 [mmHg], 3.54 mm Hg at 25 °C | |
Record name | METHYL ISOTHIOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3947 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methyl isothiocyanate | |
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Mechanism of Action |
Methyl isothiocyanate reacts with and inactivates sulfhydryl groups, SH, of essential enzymes in living organisms. | |
Record name | METHYL ISOTHIOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6396 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals, Solid at room temperature but sublimes directly to a gas. | |
CAS No. |
556-61-6 | |
Record name | METHYL ISOTHIOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3947 | |
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Record name | Methyl isothiocyanate | |
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Record name | Methyl isothiocyanate [BSI:ISO] | |
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Record name | Methyl isothiocyanate | |
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Record name | METHYL ISOTHIOCYANATE | |
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Record name | METHYL ISOTHIOCYANATE | |
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Record name | Methyl isothiocyanate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034106 | |
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Melting Point |
95 to 97 °F (EPA, 1998), 36 °C | |
Record name | METHYL ISOTHIOCYANATE | |
Source | CAMEO Chemicals | |
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Record name | METHYL ISOTHIOCYANATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6396 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methyl isothiocyanate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034106 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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